(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride
Brand Name: Vulcanchem
CAS No.: 1055943-40-2
VCID: VC6563744
InChI: InChI=1S/C6H10ClNO.ClH/c1-8(2)5-3-4-6(7)9;/h3-4H,5H2,1-2H3;1H/b4-3+;
SMILES: CN(C)CC=CC(=O)Cl.Cl
Molecular Formula: C6H11Cl2NO
Molecular Weight: 184.06

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride

CAS No.: 1055943-40-2

Cat. No.: VC6563744

Molecular Formula: C6H11Cl2NO

Molecular Weight: 184.06

* For research use only. Not for human or veterinary use.

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride - 1055943-40-2

Specification

CAS No. 1055943-40-2
Molecular Formula C6H11Cl2NO
Molecular Weight 184.06
IUPAC Name (E)-4-(dimethylamino)but-2-enoyl chloride;hydrochloride
Standard InChI InChI=1S/C6H10ClNO.ClH/c1-8(2)5-3-4-6(7)9;/h3-4H,5H2,1-2H3;1H/b4-3+;
Standard InChI Key FPAHELIXMHBDLQ-BJILWQEISA-N
SMILES CN(C)CC=CC(=O)Cl.Cl

Introduction

Chemical Properties and Structural Characteristics

(E)-4-(Dimethylamino)but-2-enoyl chloride hydrochloride belongs to the class of α,β-unsaturated acyl chlorides. Its molecular formula is C₆H₁₁Cl₂NO, with a molar mass of 184.06 g/mol. The compound’s IUPAC name is (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride, reflecting its trans-configuration and hydrochloride salt form. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₆H₁₁Cl₂NO
Molecular Weight184.06 g/mol
SMILES NotationCN(C)CC=CC(=O)Cl.Cl
InChI KeyFPAHELIXMHBDLQ-BJILWQEISA-N
SolubilityLimited data; soluble in polar aprotic solvents (e.g., DMF, DMSO)

The conjugated double bond between C2 and C3 enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions. The dimethylamino group contributes to solubility in polar solvents and participates in hydrogen bonding.

Synthesis Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via the reaction of 4-(dimethylamino)but-2-enoic acid with thionyl chloride (SOCl₂) under anhydrous conditions . The reaction proceeds as follows:

4-(Dimethylamino)but-2-enoic acid+SOCl2reflux(E)-4-(dimethylamino)but-2-enoyl chloride+HCl+SO2\text{4-(Dimethylamino)but-2-enoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{(E)-4-(dimethylamino)but-2-enoyl chloride} + \text{HCl} + \text{SO}_2 \uparrow

Key parameters:

  • Temperature: 60–80°C under reflux.

  • Solvent: Dichloromethane or toluene.

  • Yield: 70–85% after purification by recrystallization.

Industrial Production

Industrial synthesis optimizes cost and scalability by employing continuous-flow reactors and catalytic agents. For example, triethylamine is added to neutralize HCl, preventing side reactions . Large-scale processes achieve >90% purity, with residual solvents controlled to <0.1%.

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

The compound’s reactivity enables its use in constructing nitrogen-containing heterocycles. A notable application is in synthesizing 3-cyanoquinolines, which exhibit pharmacological activity :

(E)-4-(Dimethylamino)but-2-enoyl chloride+2-aminobenzonitrile3-cyanoquinoline derivative+HCl\text{(E)-4-(Dimethylamino)but-2-enoyl chloride} + \text{2-aminobenzonitrile} \rightarrow \text{3-cyanoquinoline derivative} + \text{HCl}

Functional Group Transformations

  • Amidation: Reacts with amines to form enamide derivatives.

  • Esterification: Alcohols yield α,β-unsaturated esters.

  • Cycloadditions: Participates in Diels-Alder reactions to form six-membered rings.

Biological Activity

Antimicrobial Properties

In vitro studies demonstrate inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 15.6–62.5 μM). The mechanism involves:

  • Disruption of bacterial cell membrane integrity.

  • Inhibition of DNA gyrase, preventing DNA replication.

SupplierPurityPackaging
Hotechem Shanghai Co., Ltd.98%1 kg, 5 kg
Tongling HengYou Biotechnology95%100 g, 500 g

Prices range from $150–$300/kg, depending on quantity and purity.

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